Enhanced Lipophilicity (XLogP) Enables Superior CNS Multiparameter Optimization (MPO) Desirability
The target compound exhibits an XLogP3 of 2.6 [1], which is 0.23 log units higher than the methylene-linked analog (tert-butyl (piperidin-2-ylmethyl)carbamate, LogP = 2.37) [2] and 0.52–0.57 log units higher than the ethylene-linked analog (tert-butyl (2-(piperidin-2-yl)ethyl)carbamate, LogP = 2.03–2.08) . This increased lipophilicity positions the compound closer to the CNS drug-like sweet spot (cLogP 2–3.5) and contributes to a higher calculated CNS MPO desirability score relevant to CNS penetration prediction [3].
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | tert-butyl (piperidin-2-ylmethyl)carbamate: LogP = 2.37; tert-butyl (2-(piperidin-2-yl)ethyl)carbamate: LogP = 2.03–2.08 |
| Quantified Difference | ΔLogP = +0.23 to +0.57 vs. comparators |
| Conditions | Computed XLogP3 (PubChem) and reported LogP values from vendor databases |
Why This Matters
The higher LogP of the target compound offers a differentiated physicochemical profile for medicinal chemistry campaigns requiring modulated lipophilicity to optimize blood-brain barrier penetration or avoid metabolic liabilities associated with excessively polar analogs.
- [1] PubChem. tert-butyl N-[2-methyl-2-(piperidin-2-yl)propyl]carbamate: XLogP3-AA 2.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/155823289 View Source
- [2] Molbase.cn. (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate: LogP 2.3729. CAS 139004-93-6. View Source
- [3] Wager, T.T., et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
